molecular formula C12H18N2O B14867926 4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-amine

4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B14867926
M. Wt: 206.28 g/mol
InChI Key: RBSOSCGVVTWKBK-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a methylamine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 2-methoxyphenylacetonitrile with methylamine under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process. The reaction conditions include maintaining a temperature of around 80-100°C and a pressure of 1-2 atm .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halides, amines

Major Products Formed

Scientific Research Applications

4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • 4-(2-Methoxyphenyl)piperazine
  • 4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid

Uniqueness

4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-amine is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a methylamine group on the pyrrolidine ring. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-(2-methoxyphenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C12H18N2O/c1-14-7-10(11(13)8-14)9-5-3-4-6-12(9)15-2/h3-6,10-11H,7-8,13H2,1-2H3

InChI Key

RBSOSCGVVTWKBK-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)N)C2=CC=CC=C2OC

Origin of Product

United States

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